molecular formula C22H17BrN2O4 B238776 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide

Cat. No. B238776
M. Wt: 453.3 g/mol
InChI Key: HVWKBFCHXHDGGL-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is also known as BRD3308 and has a molecular formula of C24H20BrN2O3.

Scientific Research Applications

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro.
Another potential application of this compound is in the field of neurodegenerative diseases. Research has shown that N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide can protect neurons from damage caused by oxidative stress and inflammation, which are two major factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide is not yet fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It is also believed to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of reactive oxygen species and inflammatory cytokines in neuronal cells, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, one of the limitations is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to further explore its mechanism of action and potential side effects, which could lead to the development of more effective and safer treatments. Finally, research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for scientific research and potential clinical use.

Synthesis Methods

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide has been reported in several research articles. One of the most common methods involves the reaction of 3-bromo-4-ethoxybenzoic acid with 3-amino-2-hydroxybenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with cyclohexanone and 2,4-pentanedione to obtain the final compound.

properties

Product Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-ethoxybenzamide

InChI

InChI=1S/C22H17BrN2O4/c1-2-28-19-10-7-13(11-16(19)23)21(27)24-14-8-9-18(26)15(12-14)22-25-17-5-3-4-6-20(17)29-22/h3-12,25H,2H2,1H3,(H,24,27)/b22-15+

InChI Key

HVWKBFCHXHDGGL-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2)Br

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.